N-[3-(Furan-2-amido)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-carbonylamino)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c26-21(19-9-4-12-30-19)23-14-5-3-6-15(13-14)24-22(27)20-11-10-18(31-20)16-7-1-2-8-17(16)25(28)29/h1-13H,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZZSPZISSGWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-amido)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-(furan-2-amido)aniline and 5-(2-nitrophenyl)furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, temperature control, and purification methods are crucial for the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-amido)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amido and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted amides and nitro derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of furan-based compounds exhibit promising anticancer properties. For instance, studies have shown that furan derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound N-[3-(Furan-2-amido)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide has been evaluated for its potential as an anticancer agent, targeting specific pathways involved in tumor growth and metastasis.
1.2 Antimicrobial Properties
Furan-based compounds have also been studied for their antimicrobial activity. The presence of the nitrophenyl group in this compound may enhance its efficacy against various bacterial strains. Research has demonstrated that modifications in the furan structure can lead to increased antibacterial activity, making this compound a candidate for further exploration in the development of new antibiotics.
Synthesis and Structure-Activity Relationship (SAR)
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and functional group modifications. The synthetic pathways often utilize readily available precursors and can be optimized for yield and purity.
2.2 Structure-Activity Relationship Studies
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the furan ring or the introduction of different substituents on the phenyl rings can significantly affect its pharmacological properties. Studies focusing on these variations have provided insights into designing more potent derivatives with enhanced therapeutic profiles.
Material Science Applications
3.1 Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with desirable mechanical and thermal properties. Research has shown that incorporating furan units into polymer backbones can improve material stability and resistance to degradation.
3.2 Organic Electronics
The electronic properties of furan derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as an electron donor or acceptor can be exploited to enhance device performance.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-[3-(Furan-2-amido)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Substituent Variations and Electronic Properties
- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide (): This analog replaces the furan-2-amido group with a benzothiazole ring. Benzothiazoles are known for π-π stacking and hydrogen-bonding capabilities, which may enhance target binding compared to the furan-amido group. The nitro group at the 2-position of the phenyl ring is retained, preserving electron-withdrawing effects critical for redox activity in trypanocidal compounds .
- However, the absence of a phenyl linker (as in the target compound) may reduce steric bulk, affecting membrane penetration .
5-Nitro-N-phenylfuran-2-carboxamide (2A, ) :
A simpler analog lacking the additional phenyl and furan-amido groups. Its lower molecular weight (240.19 g/mol vs. ~400 g/mol for the target compound) likely improves solubility but reduces target specificity .
Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₁H₁₅N₃O₆* | N/A | 2-Nitrophenyl, Furan-2-amido phenyl |
| N-[4-(Benzothiazol-2-yl)phenyl] analog | C₂₄H₁₅N₃O₄S (15) | N/A | Benzothiazole, 2-Nitrophenyl |
| 5-Nitro-N-(5-nitrothiazol-2-yl) (64) | C₈H₅N₃O₅S (4) | N/A | 5-Nitrothiazole |
| 5-Nitro-N-phenyl (2A) | C₁₁H₈N₂O₄ (7) | 178–180 | Phenyl |
*Estimated based on structural similarity.
- Melting Points : Simpler analogs like 2A exhibit lower melting points (178–180°C), whereas bulkier derivatives (e.g., N-(4-acetamidocyclohexyl)-5-nitrofuran-2-carboxamide, 2M in ) melt at 283–286°C, suggesting increased crystallinity with larger substituents .
- Solubility : Nitro groups and aromatic rings reduce aqueous solubility. The target compound’s furan-amido group may introduce polar NH and carbonyl groups, improving solubility compared to purely hydrophobic analogs like 5-(3-chlorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (66, ) .
Biological Activity
N-[3-(Furan-2-amido)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by relevant research findings and data.
Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.31 g/mol
- Functional Groups : The compound features a furan ring, an amide group, and nitrophenyl substituents, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Ring : Synthesized through cyclization reactions.
- Amidation : The furan derivative is reacted with appropriate amines to form the amide bond.
- Nitro Group Introduction : Electrophilic nitration of the phenyl ring to introduce the nitro group.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the nitrophenyl group is often associated with increased activity against various bacterial strains.
Anticancer Potential
Research indicates that derivatives of furan-based compounds exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar furan and nitro substitutions have demonstrated promising results in inhibiting cell proliferation in leukemia and breast cancer models.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The structural features allow for potential interactions with active sites of target enzymes, modulating their activity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
-
Antimicrobial Study :
A study conducted on various derivatives of furan compounds found that those containing nitro groups displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis. -
Cytotoxicity Assessment :
In vitro assays revealed that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting its potential as a lead compound for further development.
Q & A
Q. What synthetic strategies are recommended for synthesizing N-[3-(Furan-2-amido)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide with high purity?
- Answer : The synthesis typically involves multi-step reactions, including: (i) Coupling reactions : Use of carbodiimide coupling agents (e.g., EDCI or DCC) with DMAP catalysis to link furan-2-carboxylic acid derivatives to aromatic amines . (ii) Optimized reaction conditions : Solvents like THF or DMF, reflux temperatures (60–70°C), and reaction times of 12–24 hours to maximize yields . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/chloroform) to achieve >95% purity . Analytical validation via HPLC (retention time >98%) and ¹H/¹³C NMR (peak assignment for nitro, furan, and amide groups) is critical .
Q. How can structural features of this compound influence its biological activity?
- Answer : Key structural determinants include: (i) Nitro group (2-nitrophenyl) : Enhances electron-withdrawing effects, potentially stabilizing interactions with enzyme active sites . (ii) Furan-2-amido moiety : Increases rigidity and π-π stacking with aromatic residues in target proteins . (iii) Substituent positioning : Meta-substitution on the phenyl ring optimizes steric compatibility with hydrophobic pockets in enzymes . Computational tools (e.g., molecular docking) can predict binding modes to targets like kinases or inflammatory mediators .
Q. What in vitro assays are suitable for preliminary biological screening?
- Answer : Standard assays include: (i) Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . (ii) Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR, VEGFR2) or cyclooxygenase (COX-2) . (iii) Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity . Data should be normalized to positive controls (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Answer : SAR strategies involve: (i) Systematic substitution : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃) on the phenyl ring to modulate electronic effects . (ii) Bioisosteric replacement : Replace the nitro group with cyano or sulfonamide groups to enhance solubility or reduce toxicity . (iii) Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen-bonding interactions with target proteins . Biological data from analogs should be analyzed using QSAR models (e.g., CoMFA, CoMSIA) to predict activity cliffs .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?
- Answer : Contradictions may arise from poor bioavailability or metabolic instability. Solutions include: (i) ADME profiling : Microsomal stability assays (human/rat liver microsomes) and plasma protein binding studies . (ii) Formulation optimization : Use of nanocarriers (e.g., liposomes) or prodrug strategies to enhance solubility . (iii) Pharmacokinetic (PK) studies : IV/PO dosing in rodent models to calculate AUC, Cₘₐₓ, and half-life . Cross-validation with PD biomarkers (e.g., cytokine levels for anti-inflammatory activity) ensures target engagement .
Q. How can computational tools resolve conflicting binding affinity predictions for this compound?
- Answer : Conflicting docking scores (e.g., AutoDock vs. Glide) require: (i) Ensemble docking : Use multiple protein conformations (MD simulations) to account for flexibility . (ii) Free-energy calculations : MM/GBSA or MM/PBSA to refine binding energy predictions . (iii) Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure KD. Consensus scoring across >3 software platforms improves reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
